4-(2-Methoxyphenoxy)benzylamine hydrochloride

Overview

Description

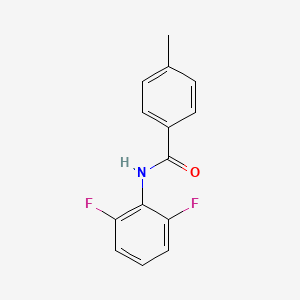

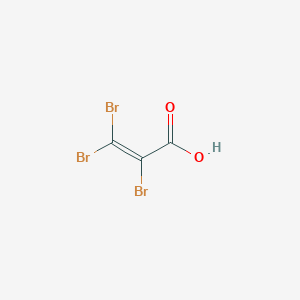

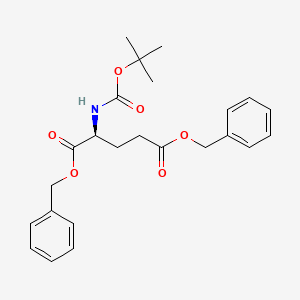

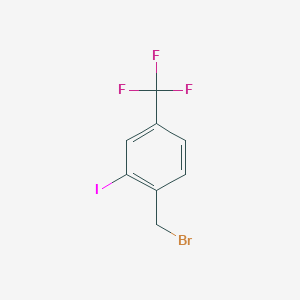

“4-(2-Methoxyphenoxy)benzylamine hydrochloride” is a chemical compound with the molecular formula C14H15NO2·HCl . It has a molecular weight of 265.74 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzylamine group attached to a methoxyphenoxy group .Chemical Reactions Analysis

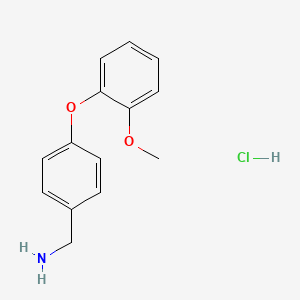

“2-(4-methoxyphenoxy)benzylamine HCl” has been used as an inhibitor in the prevention of carbon steel corrosion in an acidic medium . The inhibitor concentrations ranged from 50-250 ppm at temperatures ranging from 40-60°C .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 265.74 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 4 .Scientific Research Applications

Synthesis and Characterization

One significant area of research involving 4-(2-Methoxyphenoxy)benzylamine hydrochloride is its synthesis and characterization. For instance, Li Yong-xin and colleagues demonstrated a synthesis method for a related compound, 4-Hydroxy-3-methoxy benzylamine hydrochloride, starting from vanillin and hydroxylamine hydrochloride. This process involved oximation, reduction, and salification reactions, achieving an overall yield of 89.7%. The product's structure was confirmed using elemental analysis, IR, and 1H NMR techniques, underscoring the method's effectiveness for producing high-purity compounds for further study (Li Yong-xin, 2012).

Spectroscopic Studies

Spectroscopic studies are crucial for understanding the chemical structure and properties of compounds. H. Unver and colleagues conducted a spectroscopic study on (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, a compound synthesized from the reaction of 2-hydroxy-3-methoxy-1-benzaldehyde (o-vanillin) with 2-chlorobenzylamine. The study employed elemental analysis, FT-IR, 1H NMR, 13C NMR, and UV-vis spectroscopy, along with crystallography, to characterize the compound. This research exemplifies the detailed analysis required to elucidate the structures of novel compounds and their potential applications in materials science and pharmacology (H. Unver et al., 2009).

Environmental and Health Impact Studies

Research has also focused on the environmental and health impacts of related compounds, such as benzophenone derivatives, which share some structural similarities with this compound. For example, studies on benzophenone-3, a UV filter commonly used in skincare, have raised concerns about its potential endocrine-disrupting effects and its presence in human and environmental samples. Such research underscores the importance of understanding the broader implications of these chemicals beyond their immediate applications (M. Ghazipura et al., 2017).

Analytical Method Development

The development of analytical methods for detecting and quantifying chemical compounds in various matrices is another critical research area. Isuha Tarazona and colleagues developed a new analytical method for determining benzophenone-3 and its main metabolites in human serum. The method utilized dispersive liquid-liquid microextraction (DLLME) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering a powerful tool for environmental health studies and monitoring exposure to chemical compounds (Isuha Tarazona et al., 2013).

Safety and Hazards

“4-(2-Methoxyphenoxy)benzylamine hydrochloride” may cause serious eye irritation and may cause respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants . It is likely to be mobile in the environment due to its water solubility .

properties

IUPAC Name |

[4-(2-methoxyphenoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c1-16-13-4-2-3-5-14(13)17-12-8-6-11(10-15)7-9-12;/h2-9H,10,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVPTQJKRPUICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590036 | |

| Record name | 1-[4-(2-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1169974-82-6 | |

| Record name | 1-[4-(2-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methylpropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1628236.png)

![1-[(4-Methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628241.png)